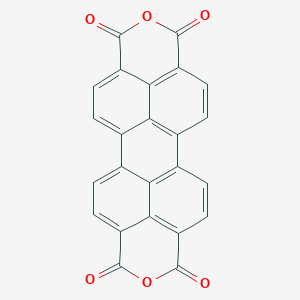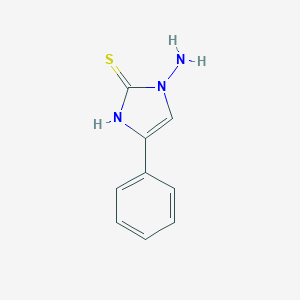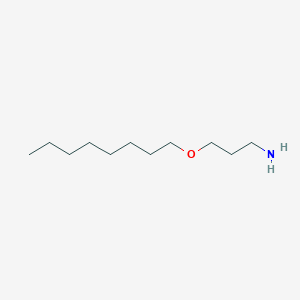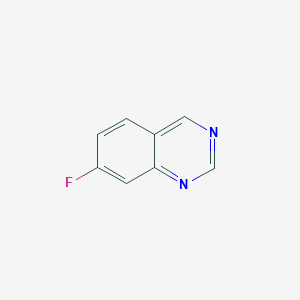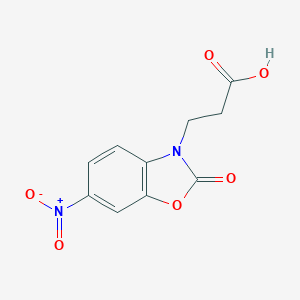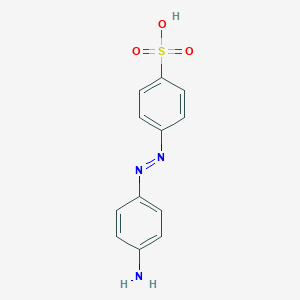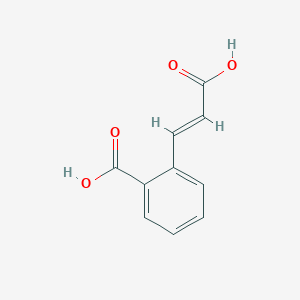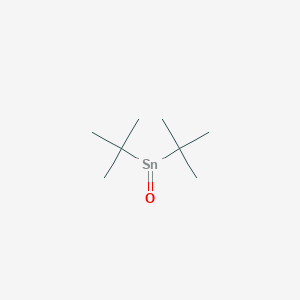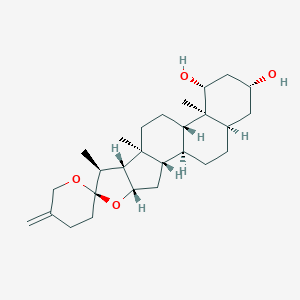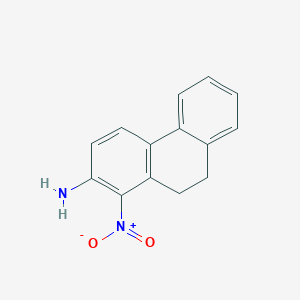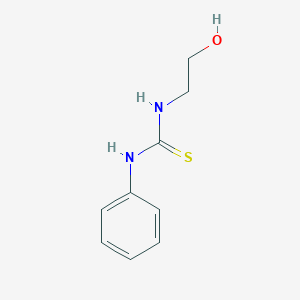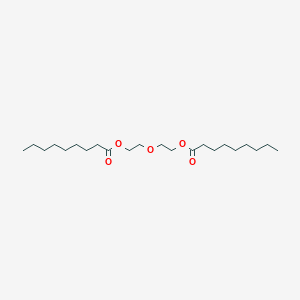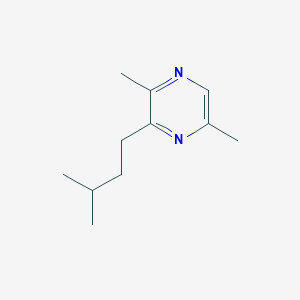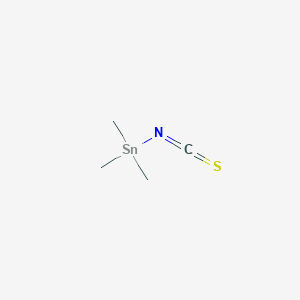![molecular formula C19H22N2O4 B090797 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one CAS No. 15532-98-6](/img/structure/B90797.png)
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one, also known as DPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPPE is a derivative of the natural product resveratrol and has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Mecanismo De Acción
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one exerts its biological effects through multiple mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have a wide range of biochemical and physiological effects. It has antioxidant effects by scavenging free radicals and reducing oxidative stress. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has several advantages for lab experiments, including its stability, solubility, and accessibility. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one is stable under a wide range of conditions and can be easily synthesized and purified. However, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one also has some limitations, including its potential toxicity and limited bioavailability. Further studies are needed to determine the optimal dosage and delivery methods for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one.
Direcciones Futuras
There are several future directions for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one research, including its potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one could be used as a tool for studying the mechanisms of oxidative stress and inflammation. Further studies are also needed to determine the optimal dosage and delivery methods for 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one and to investigate its potential side effects. Overall, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has great potential for future research and development in the field of biomedical sciences.
Métodos De Síntesis
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one can be synthesized through a multi-step process involving the reaction of resveratrol with piperazine and 2-methoxybenzaldehyde. The final product is obtained through purification and isolation steps, which result in a white crystalline powder. The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been optimized over the years to improve yield and purity, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one has been shown to have cardioprotective effects by reducing oxidative stress and improving vascular function.
Propiedades
Número CAS |
15532-98-6 |
|---|---|
Nombre del producto |
1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one |
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,22-23H,8-11,13H2,1H3 |
Clave InChI |
MPHPDMUOEKCXGX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
Otros números CAS |
15532-98-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



